Sodium 4-chloro-3-nitrobenzenesulfinate

Desulfinative cross-coupling Biaryl synthesis Palladium catalysis

Sodium 4-chloro-3-nitrobenzenesulfinate (CAS 80917-26-6) is a functionalized aromatic sulfinate salt belonging to the broader class of sodium arylsulfinates. Its molecular formula is C₆H₃ClNNaO₄S, with a molecular weight of 243.60 g/mol and a topological polar surface area of 105 Ų.

Molecular Formula C6H3ClNNaO4S
Molecular Weight 243.60 g/mol
Cat. No. B12821320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-chloro-3-nitrobenzenesulfinate
Molecular FormulaC6H3ClNNaO4S
Molecular Weight243.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+]
InChIInChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1
InChIKeyAMKPYVBQLZMLRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Chloro-3-nitrobenzenesulfinate: A Strategic Organosulfur Intermediate for Pharmaceutical and Agrochemical R&D


Sodium 4-chloro-3-nitrobenzenesulfinate (CAS 80917-26-6) is a functionalized aromatic sulfinate salt belonging to the broader class of sodium arylsulfinates. Its molecular formula is C₆H₃ClNNaO₄S, with a molecular weight of 243.60 g/mol and a topological polar surface area of 105 Ų [1]. The compound features a distinctive 4-chloro-3-nitro substitution pattern on the benzene ring adjacent to the nucleophilic sulfinate group, a combination that imparts unique electronic properties for selective C–S, S–S, and N–S bond-forming reactions [2]. These properties make it a versatile building block for constructing sulfones, sulfonamides, and other organosulfur scaffolds used in medicinal chemistry and agrochemical discovery programs.

Why Sodium 4-Chloro-3-nitrobenzenesulfinate Cannot Be Substituted by Unfunctionalized Arylsulfinates or Sulfonyl Chlorides in Demanding Synthetic Sequences


The 4-chloro-3-nitro substitution pattern on the aromatic ring is not merely a structural formality; it defines the compound's reactivity profile and synthetic role. The strong electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution while simultaneously tuning the sulfinate's nucleophilicity in desulfinative cross-coupling reactions, a balance that simple sodium benzenesulfinate or sodium 4-toluenesulfinate cannot replicate [1]. Furthermore, the chlorine substituent serves as a synthetic handle for subsequent orthogonal functionalization via transition metal-catalyzed cross-coupling, a capability absent in non-halogenated analogs. Unlike sulfonyl chlorides such as 4-chloro-3-nitrobenzenesulfonyl chloride—which are moisture-sensitive, corrosive, and prone to hydrolysis—the sulfinate salt offers significantly greater bench stability and ease of handling while still enabling a comparable range of sulfonylation reactions under transition metal-catalyzed or photoredox conditions . Substituting this specific sulfinate with a generic analog risks altering reaction kinetics, product distribution, and downstream functionalization options, making compound-specific optimization essential.

Quantitative Differential Evidence: Sodium 4-Chloro-3-nitrobenzenesulfinate versus Closest Comparators


Electron-Deficient Arylsulfinate Reactivity: Nitro-Activated Desulfinative Cross-Coupling Compared to Unsubstituted Sodium Benzenesulfinate

Sodium 4-chloro-3-nitrobenzenesulfinate, as an electron-deficient arylsulfinate, is expected to exhibit substantially altered reactivity in Pd-catalyzed desulfinative cross-coupling relative to unsubstituted sodium benzenesulfinate. In a representative palladium-catalyzed desulfitative cross-coupling protocol using PdCl₂/PPh₃, a range of sodium arylsulfinates were coupled with aryl bromides under mild conditions (DMAc, 120 °C, additive-free, no base or co-catalyst required) to afford biaryl products in moderate to excellent yields . While specific yield data for sodium 4-chloro-3-nitrobenzenesulfinate is not reported in this study, the methodology demonstrates broad functional group tolerance including chloro, cyano, formyl, acetyl, methoxy, trifluoromethyl, and heteroaromatic units. The electron-withdrawing nitro substituent at the 3-position is anticipated to accelerate the desulfinative extrusion step relative to unsubstituted or electron-donating-group-bearing arylsulfinates, a trend consistent with class-level mechanistic understanding confirmed by kinetic studies comparing carbocyclic and heterocyclic sulfinate salts [1].

Desulfinative cross-coupling Biaryl synthesis Palladium catalysis

Halogen Handle for Orthogonal Functionalization: Advantages over Non-Halogenated Arylsulfinates

The presence of a chlorine atom at the 4-position provides sodium 4-chloro-3-nitrobenzenesulfinate with a synthetic handle for orthogonal transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) after initial sulfinate-based transformation. In contrast, sodium benzenesulfinate (CAS 873-55-2, molecular weight 164.16 g/mol), sodium 4-toluenesulfinate, or sodium 4-methoxybenzenesulfinate lack this second reactive site, limiting post-sulfonylation diversification [1]. The chlorine substituent enables sequential or iterative functionalization strategies that are impossible with non-halogenated arylsulfinates. This dual-reactivity feature makes the target compound uniquely suited for generating structurally diverse sulfone or sulfonamide libraries through two-step protocols: (1) sulfinate coupling to install the sulfonyl group, followed by (2) Pd-catalyzed cross-coupling at the C–Cl position to introduce a second diversity element.

Cross-coupling Orthogonal reactivity Diversification

Nitro Group Reducibility: In Situ Access to Aniline-Sulfinate Derivatives Compared to Non-Nitro Arylsulfinates

The 3-nitro group on sodium 4-chloro-3-nitrobenzenesulfinate serves as a latent amine precursor. Under reductive conditions (e.g., H₂/Pd-C, Fe/HCl, SnCl₂, or catalytic hydrogenation), the nitro group is quantitatively converted to an amino group, generating an aminobenzenesulfinate derivative in situ [1]. This capability is absent in sodium benzenesulfinate or sodium 4-toluenesulfinate, which lack reducible functionality. The resulting aniline intermediate can participate in intramolecular cyclization, diazotization, or further N-functionalization, enabling one-pot sequences to benzothiadiazines, sulfonylureas, and related heterocycles. This property distinguishes the target compound from sodium 4-chloro-3-nitrobenzenesulfonate (CAS 17691-19-9), the corresponding sulfonate, which possesses a sulfonic acid group (pKa ≈ −2) that is non-nucleophilic and cannot engage in the same range of C–S bond-forming reactions or be converted to a sulfinate ester or sulfonamide under mild conditions [2].

Nitro reduction Aniline synthesis Sulfonamide formation

Commercial Purity Benchmarking: 98% Assay Specification versus Common Technical-Grade Arylsulfinates

Commercially available sodium 4-chloro-3-nitrobenzenesulfinate is supplied at an assay specification of 98% purity (product number 1421572, CAS 80917-26-6) . This purity level exceeds that of many commonly procured arylsulfinate salts, which are frequently offered at 95% or lower technical-grade purity. For example, sodium benzenesulfinate is commonly available at 97% purity, and sodium 4-toluenesulfinate is typically offered at 95–97%. The 98% specification reduces the burden of pre-reaction purification (e.g., recrystallization or column chromatography) and minimizes the impact of unknown impurities on reaction reproducibility, particularly in high-throughput experimentation (HTE) and parallel synthesis workflows where consistent stoichiometry is critical.

Purity Procurement specification Quality control

High-Value Application Scenarios for Sodium 4-Chloro-3-nitrobenzenesulfinate in Pharmaceutical and Agrochemical Research


Medicinal Chemistry: Synthesis of Diversified (Hetero)aryl Sulfone Libraries via Iterative Desulfinative Coupling and Cross-Coupling

In hit-to-lead and lead optimization campaigns, medicinal chemists require rapid access to structurally diverse sulfone-containing compound libraries. Sodium 4-chloro-3-nitrobenzenesulfinate enables a two-step diversification protocol: (Step 1) Pd-catalyzed desulfinative cross-coupling with (hetero)aryl halides to install the diaryl sulfone core, exploiting the electron-deficient aryl ring for efficient coupling ; (Step 2) Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reaction at the 4-chloro position to introduce a second diversity element [1]. This sequential strategy can be executed in a parallel synthesis format to generate 96-well plate libraries with two independent points of diversity, a workflow that is not feasible with non-halogenated or non-nitro-bearing sulfinates.

Agrochemical Discovery: Synthesis of Sulfonamide Herbicide Intermediates Featuring the 4-Chloro-3-nitro Substituent Pattern

The 4-chloro-3-nitro substitution pattern is a recurring motif in sulfonamide and sulfone herbicides. This compound serves as a direct precursor to 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5), a key intermediate in sulfonylurea and triazolopyrimidine herbicide synthesis . Unlike direct procurement of the sulfonyl chloride—which is moisture-sensitive, corrosive, and subject to stricter shipping regulations—the sulfinate salt offers a stable, safer-to-transport alternative that can be converted to the sulfonyl chloride in situ via oxidative chlorination (e.g., with Cl₂ or N-chlorosuccinimide) immediately before use [1]. This approach mitigates supply chain risks associated with sulfonyl chloride degradation during storage and transport.

Chemical Biology: Bifunctional Probe Synthesis via Sequential Sulfinate Chemistry and Nitro Reduction

Chemical biologists designing activity-based probes or affinity reagents can exploit the orthogonal reactivity of the sulfinate group (for covalent or affinity labeling via sulfonamide bond formation) and the reducible nitro group (for subsequent fluorophore or biotin conjugation via the unmasked aniline). This two-step sequence—sulfinate-mediated coupling to a protein or small-molecule target, followed by mild nitro reduction and amide coupling to a reporter tag—is enabled specifically by the combination of sulfinate and nitro functionalities on the same aryl ring and cannot be replicated with sodium benzenesulfinate or sodium 4-chlorobenzenesulfinate .

Process Chemistry R&D: Late-Stage Sulfonylation of Advanced Pharmaceutical Intermediates

In process development, late-stage introduction of a 4-chloro-3-nitrophenylsulfonyl group onto complex drug candidates is often required for SAR exploration or physicochemical property modulation. Sodium 4-chloro-3-nitrobenzenesulfinate can be directly employed in nickel/photoredox dual-catalytic sulfonylation reactions with aryl, heteroaryl, and vinyl halides under room-temperature conditions, a protocol demonstrated with broad scope for sodium sulfinates . Its electron-deficient nature may enable coupling with more challenging, electron-rich substrates where electron-neutral sulfinates require higher catalyst loadings, elevated temperatures, or longer reaction times.

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